2,5-Diethoxy-3,6-di(piperidin-1-yl)cyclohexa-2,5-diene-1,4-dione
Description
2,5-Diethoxy-3,6-di(piperidin-1-yl)cyclohexa-2,5-diene-1,4-dione is an organic compound characterized by its unique structure, which includes two ethoxy groups and two piperidinyl groups attached to a cyclohexa-2,5-diene-1,4-dione core
Properties
IUPAC Name |
2,5-diethoxy-3,6-di(piperidin-1-yl)cyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O4/c1-3-25-19-15(21-11-7-5-8-12-21)18(24)20(26-4-2)16(17(19)23)22-13-9-6-10-14-22/h3-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLSOJLQHYPJGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)C(=C(C1=O)N2CCCCC2)OCC)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diethoxy-3,6-di(piperidin-1-yl)cyclohexa-2,5-diene-1,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the cyclohexa-2,5-diene-1,4-dione core. This can be achieved through the oxidation of hydroquinone derivatives.
Introduction of Ethoxy Groups: Ethoxylation is performed using ethyl iodide in the presence of a base such as potassium carbonate.
Piperidinyl Substitution: The final step involves the substitution of the remaining hydrogen atoms with piperidinyl groups. This can be done using piperidine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Diethoxy-3,6-di(piperidin-1-yl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the diene structure to a more saturated form.
Substitution: The ethoxy and piperidinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or sodium piperidide (NaPip).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinone derivatives, while reduction results in more saturated cyclohexane derivatives.
Scientific Research Applications
2,5-Diethoxy-3,6-di(piperidin-1-yl)cyclohexa-2,5-diene-1,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 2,5-Diethoxy-3,6-di(piperidin-1-yl)cyclohexa-2,5-diene-1,4-dione exerts its effects involves interactions with various molecular targets. The ethoxy and piperidinyl groups can interact with enzymes and receptors, modulating their activity. The compound’s ability to undergo redox reactions also plays a role in its biological activity, affecting cellular processes such as oxidative stress and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxy-3,6-di(piperidin-1-yl)cyclohexa-2,5-diene-1,4-dione: Similar structure but with methoxy groups instead of ethoxy groups.
2,5-Diethoxy-3,6-di(morpholin-1-yl)cyclohexa-2,5-diene-1,4-dione: Contains morpholinyl groups instead of piperidinyl groups.
2,5-Diethoxy-3,6-di(pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione: Contains pyrrolidinyl groups instead of piperidinyl groups.
Uniqueness
The unique combination of ethoxy and piperidinyl groups in 2,5-Diethoxy-3,6-di(piperidin-1-yl)cyclohexa-2,5-diene-1,4-dione imparts distinct chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
